molecular formula C8H7BrClF B2360119 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene CAS No. 1824058-90-3

4-(1-Bromoethyl)-1-chloro-2-fluorobenzene

Cat. No. B2360119
M. Wt: 237.5
InChI Key: DRYODLAPDPIMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Bromoethyl)benzoic acid is a chemical compound with the molecular formula C9H9BrO2 . It’s used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester and also used as an intermediate for active pharmaceutical ingredient as well as in chemical synthesis .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, 4-(1-Bromoethyl)benzoic acid has a molecular weight of 229.071 Da .


Chemical Reactions Analysis

4-(1-Bromoethyl)benzoic acid acts as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For example, 4-(1-Bromoethyl)benzoic acid has a molecular weight of 229.071 Da .

Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination of halobenzenes, including variants similar to 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene, has been studied, revealing insights into the formation mechanism of different fluorinated compounds. This process is significant for understanding the reactions and products involved in the fluorination of aromatic compounds like 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene (Horio et al., 1996).

Fluorination Techniques

Research on the fluorination of aromatic compounds with xenon difluoride has been conducted, which may be applicable to compounds like 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene. This study provides valuable information on the fluorination patterns and yields of different benzene derivatives (Fedorov et al., 2015).

Synthesis of Radiochemicals

4-(1-Bromoethyl)-1-chloro-2-fluorobenzene can potentially be used in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in radiochemistry. This application is crucial for producing compounds used in PET imaging and other nuclear medicine applications (Ermert et al., 2004).

Cobalt-Catalysed Carbonylation

The cobalt-catalysed methoxycarbonylation of halogenated benzenes, such as 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene, is another area of study. This process leads to the synthesis of various fluorobenzoic acid derivatives, highlighting the compound's potential in creating valuable chemical intermediates (Boyarskiy et al., 2010).

Photoreactions with Cyclopentene

Studies on the photoreactions of halogenobenzenes with cyclopentene, including compounds similar to 4-(1-Bromoethyl)-1-chloro-2-fluorobenzene, provide insights into reactions involving the insertion into carbon–halogen bonds. This research is relevant to understanding the photochemical behavior of halogenated aromatic compounds (Bryce-smith et al., 1980).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, bromobenzene, a related compound, is classified as a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of a compound can include its potential uses in research or industry. For example, 4-(1-Bromoethyl)benzoic acid is used as an intermediate for active pharmaceutical ingredient as well as in chemical synthesis .

properties

IUPAC Name

4-(1-bromoethyl)-1-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYODLAPDPIMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Bromoethyl)-1-chloro-2-fluorobenzene

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